(2S)-2-hydroxypentanedioic acid
(2S)-2-hydroxypentanedioic acid
(S)-2-hydroxyglutaric acid is a 2-hydroxyglutaric acid. It is a conjugate acid of a (S)-2-hydroxyglutarate(2-). It is an enantiomer of a (R)-2-hydroxyglutaric acid.
L-2-Hydroxyglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-hydroxypentanedioic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
L-2-Hydroxyglutaric acid is an alpha hydroxy acid. In humans the compound is formed by a hydroxyacid-oxoacid transhydrogenase whereas in bacteria is formed by a 2-hydroxyglutarate synthase. The compound can be converted to α-ketoglutaric acid through the action of a 2-hydroxyglutarate dehydrogenase. In humans, there are two such enzymes called D2HGDH and L2HGDH. Tissue accumulation of high amounts of D-2-hydroxyglutaric acid is the biochemical hallmark of the inherited neurometabolic disorder D-2-hydroxyglutaric aciduria. Both the D and the L stereoisomers of hydroxyglutaric acid (EC 1.1.99.2) are found in body fluids. Accumulation of L-2-hydroxyglutaric acid has been reported in multiple patients who have a clinical phenotype of progressive neurodegeneration with extrapyramidal and cerebellar signs, seizures, and spongiform changes in the white matter. Patients who have excess accumulation of D-2-hydroxyglutaric acid in the urine exhibit a variable phenotype but included mental retardation, macrocephaly with cerebral atrophy, hypotonia, seizures, and involuntary movements.
L-2-Hydroxyglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-hydroxypentanedioic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
L-2-Hydroxyglutaric acid is an alpha hydroxy acid. In humans the compound is formed by a hydroxyacid-oxoacid transhydrogenase whereas in bacteria is formed by a 2-hydroxyglutarate synthase. The compound can be converted to α-ketoglutaric acid through the action of a 2-hydroxyglutarate dehydrogenase. In humans, there are two such enzymes called D2HGDH and L2HGDH. Tissue accumulation of high amounts of D-2-hydroxyglutaric acid is the biochemical hallmark of the inherited neurometabolic disorder D-2-hydroxyglutaric aciduria. Both the D and the L stereoisomers of hydroxyglutaric acid (EC 1.1.99.2) are found in body fluids. Accumulation of L-2-hydroxyglutaric acid has been reported in multiple patients who have a clinical phenotype of progressive neurodegeneration with extrapyramidal and cerebellar signs, seizures, and spongiform changes in the white matter. Patients who have excess accumulation of D-2-hydroxyglutaric acid in the urine exhibit a variable phenotype but included mental retardation, macrocephaly with cerebral atrophy, hypotonia, seizures, and involuntary movements.
Brand Name:
Vulcanchem
CAS No.:
13095-48-2
VCID:
VC20967477
InChI:
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
SMILES:
C(CC(=O)O)C(C(=O)O)O
Molecular Formula:
C5H8O5
Molecular Weight:
148.11 g/mol
(2S)-2-hydroxypentanedioic acid
CAS No.: 13095-48-2
Cat. No.: VC20967477
Molecular Formula: C5H8O5
Molecular Weight: 148.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-2-hydroxyglutaric acid is a 2-hydroxyglutaric acid. It is a conjugate acid of a (S)-2-hydroxyglutarate(2-). It is an enantiomer of a (R)-2-hydroxyglutaric acid. L-2-Hydroxyglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). (2S)-2-hydroxypentanedioic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available. L-2-Hydroxyglutaric acid is an alpha hydroxy acid. In humans the compound is formed by a hydroxyacid-oxoacid transhydrogenase whereas in bacteria is formed by a 2-hydroxyglutarate synthase. The compound can be converted to α-ketoglutaric acid through the action of a 2-hydroxyglutarate dehydrogenase. In humans, there are two such enzymes called D2HGDH and L2HGDH. Tissue accumulation of high amounts of D-2-hydroxyglutaric acid is the biochemical hallmark of the inherited neurometabolic disorder D-2-hydroxyglutaric aciduria. Both the D and the L stereoisomers of hydroxyglutaric acid (EC 1.1.99.2) are found in body fluids. Accumulation of L-2-hydroxyglutaric acid has been reported in multiple patients who have a clinical phenotype of progressive neurodegeneration with extrapyramidal and cerebellar signs, seizures, and spongiform changes in the white matter. Patients who have excess accumulation of D-2-hydroxyglutaric acid in the urine exhibit a variable phenotype but included mental retardation, macrocephaly with cerebral atrophy, hypotonia, seizures, and involuntary movements. |
|---|---|
| CAS No. | 13095-48-2 |
| Molecular Formula | C5H8O5 |
| Molecular Weight | 148.11 g/mol |
| IUPAC Name | (2S)-2-hydroxypentanedioic acid |
| Standard InChI | InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
| Standard InChI Key | HWXBTNAVRSUOJR-VKHMYHEASA-N |
| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)O |
| SMILES | C(CC(=O)O)C(C(=O)O)O |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)O |
| Appearance | Assay:≥95%A solution in ethanol |
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